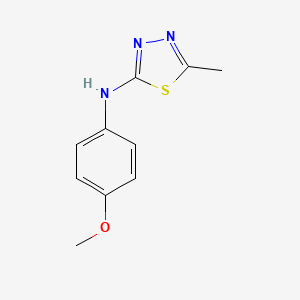![molecular formula C19H16N2O4S B5372927 3-[(cyclopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid](/img/structure/B5372927.png)
3-[(cyclopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(cyclopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CSBQ and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of CSBQ involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of HDAC6, which is involved in the regulation of gene expression and cell growth. CSBQ also inhibits the activity of MMP-2, which is involved in cancer progression and metastasis. Additionally, it has been found to modulate the activity of several signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
CSBQ has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CSBQ has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
CSBQ has several advantages for lab experiments. It is a highly specific inhibitor of HDAC6 and MMP-2, which makes it a valuable tool for studying the role of these enzymes in disease progression. Additionally, CSBQ has been shown to have low toxicity in vitro and in vivo, which makes it a safer alternative to other inhibitors.
One limitation of CSBQ is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of CSBQ. One potential area of research is the development of more potent and selective inhibitors of HDAC6 and MMP-2. Additionally, the role of CSBQ in other diseases, such as cardiovascular disease and diabetes, should be explored. Finally, the development of more effective formulations of CSBQ for in vivo administration should be a focus of future research.
Synthesis Methods
The synthesis of CSBQ involves the reaction of 5-bromo-2-chlorobenzoic acid with cyclopropylamine, followed by the reaction with isoquinoline-5-sulfonyl chloride. This reaction produces 3-[(cyclopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid.
Scientific Research Applications
CSBQ has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several enzymes, including HDAC6 and MMP-2, which are involved in cancer progression and metastasis. CSBQ has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-(cyclopropylsulfamoyl)-5-isoquinolin-5-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-19(23)14-8-13(9-16(10-14)26(24,25)21-15-4-5-15)17-3-1-2-12-11-20-7-6-18(12)17/h1-3,6-11,15,21H,4-5H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHRGSXFUYSVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5372844.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5372866.png)

![rel-(4aS,8aR)-6-(N-cyclopentyl-N-methylglycyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5372879.png)
![5-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methoxyphenol](/img/structure/B5372886.png)
![1-{[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5372887.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 3-nitrobenzoate](/img/structure/B5372894.png)
![2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5372906.png)
![2-(5-fluoro-2-methylphenyl)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5372916.png)
![N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5372921.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5372929.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372931.png)
